molecular formula C6H6BrN3O B13449976 [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide

[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide

Cat. No.: B13449976
M. Wt: 216.04 g/mol
InChI Key: WOFBBTISIKYGNX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is known for its diverse biological activities and is often used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines often involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of mechanochemical methods has also been explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, MnO2

    Reduction: Sodium borohydride

    Substitution: Halogenated derivatives

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide is unique due to its specific biological activities and its ability to act as an inhibitor for multiple enzymes. Its structural features allow for versatile functionalization, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrobromide

InChI

InChI=1S/C6H5N3O.BrH/c10-5-1-2-9-6(3-5)7-4-8-9;/h1-4H,(H,7,8);1H

InChI Key

WOFBBTISIKYGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)N=CN2.Br

Origin of Product

United States

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